N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them a key target for compounds with neuroactive properties.
Mode of Action
This compound acts by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels, thereby interfering with their normal function . This results in a potential- and frequency-dependent block of sodium channels .
Biochemical Pathways
The compound’s action on sodium channels affects the excitability of myocardial cells . By decreasing sodium and potassium conductance, it reduces the cells’ ability to initiate and propagate electrical signals . This can have downstream effects on various biochemical pathways involved in neuronal signaling and cardiac function.
Pharmacokinetics
The compound is well absorbed from the gastrointestinal tract following oral administration . The major route of metabolism is N-acetylation , forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . Two hours after oral dosing, ADMP and HADMP comprised 92% of the total radioactivity in the plasma . The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes .
Result of Action
The compound’s action results in a decrease in the excitability of myocardial cells, which can help to control abnormal electrical activity in the heart . This can be beneficial in the treatment of conditions such as ventricular arrhythmias .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s leachability and mobility can be affected by soil properties
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-7-6-8-12(2)15(11)19-18(22)17-16(21)13-9-4-5-10-14(13)20(3)25(17,23)24/h4-10,21H,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABFGVETJDZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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